molecular formula C16H21NO5 B11646911 3-[(4-Carboxyoctanoyl)amino]benzoic acid

3-[(4-Carboxyoctanoyl)amino]benzoic acid

Cat. No.: B11646911
M. Wt: 307.34 g/mol
InChI Key: AQDOJCJKQPMHOY-UHFFFAOYSA-N
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Description

3-(4-BUTYL-4-CARBOXYBUTANAMIDO)BENZOIC ACID is a complex organic compound that falls under the category of benzoic acid derivatives This compound is characterized by the presence of a benzoic acid core with a butyl and carboxybutanamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BUTYL-4-CARBOXYBUTANAMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common method includes the amidation of 4-butylbenzoic acid with a suitable amine, followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-BUTYL-4-CARBOXYBUTANAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-BUTYL-4-CARBOXYBUTANAMIDO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-BUTYL-4-CARBOXYBUTANAMIDO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoic acid: A structurally similar compound with different substituents.

    Butyl 4-aminobenzoate: Another benzoic acid derivative with distinct functional groups.

Uniqueness

3-(4-BUTYL-4-CARBOXYBUTANAMIDO)BENZOIC ACID is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyl and carboxybutanamido groups makes it a valuable compound for various applications, distinguishing it from other benzoic acid derivatives.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

3-(4-carboxyoctanoylamino)benzoic acid

InChI

InChI=1S/C16H21NO5/c1-2-3-5-11(15(19)20)8-9-14(18)17-13-7-4-6-12(10-13)16(21)22/h4,6-7,10-11H,2-3,5,8-9H2,1H3,(H,17,18)(H,19,20)(H,21,22)

InChI Key

AQDOJCJKQPMHOY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(=O)NC1=CC=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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